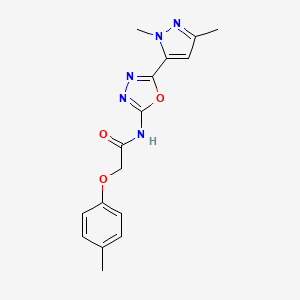
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its structural formula and molecular weight, which are essential for understanding its biological interactions. The IUPAC name indicates a complex structure featuring a pyrazole moiety linked to an oxadiazole and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 288.31 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects. Specifically, these compounds have demonstrated submicromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications in oncology .
Mechanism of Action:
- mTORC1 Inhibition: The inhibition of the mTORC1 pathway leads to decreased cell proliferation and increased autophagy.
- Autophagic Flux Disruption: Compounds have been shown to disrupt normal autophagic processes under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas species with effective concentration (EC50) values much lower than those of conventional bactericides .
| Bacterial Strain | EC50 (μg/mL) | Activity Level |
|---|---|---|
| Xac | 5.44 | Excellent |
| Psa | 12.85 | Moderate |
| Xoo | 7.40 | Good |
Case Studies
- Anticancer Efficacy Study: A recent study evaluated the effect of similar pyrazole-based compounds on pancreatic cancer cells (MIA PaCa-2). The results indicated a significant reduction in cell viability at concentrations below 1 µM, suggesting potent anticancer activity .
- Antibacterial Study: Another study focused on the antibacterial properties of pyrazole derivatives against phytopathogenic bacteria. The findings revealed that compounds with the oxadiazole moiety showed better efficacy compared to traditional antibiotics .
特性
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRVBQZFAUKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














